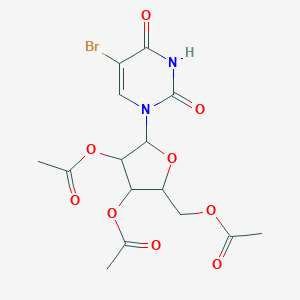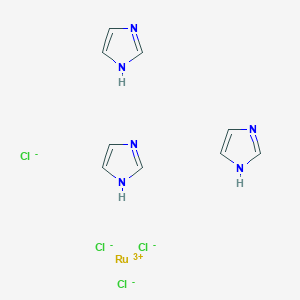
(1R,2R)-cyclohexa-3,5-diene-1,2-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a single enantiomer of immuno-PET linker-chelator (1R,2R)-RESCA-TFP from commercially available (1R,2R)-1,2-diaminocyclohexane involves a reductive amination, a trialkylation, a saponification followed by EDCI-promoted TFP ester formation.
Molecular Structure Analysis
The molecular formula of “(1R,2R)-(-)-1,2-Diaminocyclohexane” is C6H14N2 .
Chemical Reactions Analysis
The multienzymatic cascade reactions via enzyme complex by immobilization have been discussed in the context of this compound. The selective current responses of antigen-antibody reactions on chiral electrode surfaces for different incubation time and varying AFP concentrations were monitored.
Physical And Chemical Properties Analysis
Diastereomers, such as “(1R,2R)-(-)-1,2-Diaminocyclohexane”, have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations.
Wissenschaftliche Forschungsanwendungen
Enantiocontrolled Synthesis Routes
(1R,2R)-cyclohexa-3,5-diene-1,2-diol has been utilized in asymmetric dihydroxylation processes. Notably, meso-symmetric 1,2-O-benzylidene-cis-cyclohexa-3,5-diene-1,2-diol exhibited practical enantioselectivity, enabling the production of optically active diols. These diols could be converted into optically pure (+)-conduritol E, demonstrating the compound's utility in synthesizing specific chiral molecules (Takano, Yoshimitsu, & Ogasawara, 1994).
Application in Synthesis of Natural Occurring Epoxides
Cyclohexa-3,5-diene-1,2-trans-diols have seen extensive application in the synthesis of naturally occurring epoxides. These compounds have been pivotal in developing synthetic methods since the 1970s, particularly with the increased availability of enantiomerically pure variants, leading to new synthetic opportunities (Hausmann, Pietruszka, & Schumacher, 2012).
Bromination Studies
Studies on bromination of cyclohexa-1,3-diene and (R,S)-Cyclohexa-3,5-diene-1,2-diol have provided insights into the structural configurations of brominated cyclohexenes. This research has implications for understanding the mechanisms of bromination and its products in similar dienes (Han, Khedekar, Masnovi, & Baker, 1999).
Reactions with Ketenes
Reactions of cis-cyclohexa-3,5-diene-1,2-diol derivatives with ketenes like diphenylketene and methylphenylketene have been explored. These studies offer valuable insights into the ionic mechanisms of these reactions, contributing to the understanding of polyoxygenated cyclohexane derivatives synthesis (Roberts, Sutton, & Wright, 1996).
Synthesis of Conduritol D Derivatives
cis-Cyclohexa-3,5-diene-1,2-diols, available from microbial oxidation of aromatic compounds, have been used to synthesize 5-substituted conduritols D. This application underscores the compound's versatility in generating chiral intermediates from simple precursors (Carless, Busia, Dove, & Malik, 1993).
Synthesis of Quercitols and Bromoquercitols
(1R,2R)-cyclohexa-3,5-diene-1,2-diol has been used in the synthesis of various quercitols and bromoquercitols, starting from cyclohexa-1,4-diene. These syntheses demonstrate the compound's utility in creating complex organic molecules with potential biological applications (Aydin, Savran, Aktaş, Baran, & Balcı, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2R)-cyclohexa-3,5-diene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRSQRPHLBEPTP-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]([C@@H](C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880014, DTXSID30880019 | |
| Record name | trans-3,5-Cyclohexadiene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-3,5-Cyclohexadiene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | trans-1,2-Dihydrobenzene-1,2-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(1R,2R)-cyclohexa-3,5-diene-1,2-diol | |
CAS RN |
18905-30-1, 103302-38-1, 26931-79-3 | |
| Record name | rel-(1R,2R)-3,5-Cyclohexadiene-1,2-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18905-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-3,5-Cyclohexadiene-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Cyclohexadiene-1,2-diol, trans-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103302381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3,5-Cyclohexadiene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-3,5-Cyclohexadiene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRANS-3,5-CYCLOHEXADIENE-1,2-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUO5FC8Y8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-1,2-Dihydrobenzene-1,2-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















